4-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
CAS No.: 898454-49-4
Cat. No.: VC7110143
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898454-49-4 |
|---|---|
| Molecular Formula | C19H17ClN2O2 |
| Molecular Weight | 340.81 |
| IUPAC Name | 4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
| Standard InChI | InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23) |
| Standard InChI Key | NXDACIBKBZKVIT-UHFFFAOYSA-N |
| SMILES | CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl)benzamide, reflects its complex architecture. Key features include:
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A 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl core, which integrates nitrogen into a fused tricyclic system.
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A 4-chlorobenzamide substituent linked to the core via an amide bond.
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A 3-methyl-2-oxo group on the azatricyclic ring.
The molecular structure is further defined by its SMILES notation:
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)Cl.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 898454-49-4 |
| Molecular Formula | |
| Molecular Weight | 340.81 g/mol |
| IUPAC Name | 4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl)benzamide |
| PubChem CID | 16823189 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves two primary stages:
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Construction of the Azatricyclic Core: Cyclization reactions, potentially involving Diels-Alder or [2+2] photocycloaddition strategies, form the tricyclic backbone. The nitrogen atom is introduced via amine-containing precursors.
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Functionalization: The chloro and benzamide groups are appended through nucleophilic acyl substitution or coupling reactions. For example, the benzamide moiety may be introduced using 4-chlorobenzoyl chloride under basic conditions.
Challenges in Synthesis
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Steric Hindrance: The tricyclic core’s compact structure complicates functional group addition.
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Regioselectivity: Ensuring correct positioning of substituents requires precise reaction control.
Mechanism of Action
Biological Targets
While specific targets remain under investigation, the compound’s structural features suggest interactions with:
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Kinases: The azatricyclic framework may mimic ATP-binding motifs, inhibiting kinase activity .
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G Protein-Coupled Receptors (GPCRs): The benzamide group could modulate receptor signaling pathways.
Binding Interactions
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The chloro substituent enhances lipophilicity, promoting membrane permeability.
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The amide bond facilitates hydrogen bonding with target proteins.
Comparative Analysis with Structural Analogs
2-Chloro-N-{3-Methyl-2-Oxo-1-Azatricyclo[6.3.1.0^{4,12}]Dodeca-4,6,8(12)-Trien-6-Yl}-4-Nitrobenzamide
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CAS Number: 903334-80-5
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Key Difference: Replacement of the chloro group with a nitro moiety enhances electron-withdrawing effects, potentially altering binding affinity.
N-[4-[Methyl-[(10R)-2-Oxo-1,3-Diazatricyclo[6.3.1.04,12]Dodeca-4,6,8(12)-Trien-10-Yl]Amino]Butyl]-1H-Indole-2-Carboxamide
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PubChem CID: 127046922
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Key Difference: Incorporation of an indole carboxamide group increases molecular weight (417.5 g/mol) and introduces π-π stacking capabilities.
Table 2: Structural and Functional Comparisons
| Compound | Molecular Weight | Key Functional Groups | Potential Application |
|---|---|---|---|
| Target Compound | 340.81 | Chloro, benzamide | Kinase inhibition |
| 4-Nitrobenzamide Analog | 365.78 | Nitro, benzamide | Enhanced electron modulation |
| Indole Carboxamide Analog | 417.50 | Indole, carboxamide | Neuroreceptor modulation |
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